molecular formula C18H22N4OS B2572144 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone CAS No. 2108362-78-1

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone

Cat. No.: B2572144
CAS No.: 2108362-78-1
M. Wt: 342.46
InChI Key: PYTDQLJGCMWMQT-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone is a sophisticated chemical tool designed for probing sigma receptor function and related biological pathways. Its structure integrates a tropane-derived 8-azabicyclo[3.2.1]octane scaffold, a moiety frequently associated with central nervous system (CNS) target engagement [a source on tropane alkaloids and neuroreceptors], with a benzylthioether group that can enhance lipophilicity and membrane permeability. The inclusion of a stable 2H-1,2,3-triazole group, often used as a bioisostere in medicinal chemistry [a source on triazoles in drug discovery], suggests potential for high affinity and selectivity. This compound is of significant research value in neuroscience and oncology for investigating the role of sigma receptors, which are implicated in processes such as neurotransmitter release, neuroprotection, and cell proliferation. Researchers can utilize this ligand to elucidate complex signaling mechanisms, study allosteric modulation of receptor complexes, and explore its effects in models of neurological disorders and certain cancer types. The stereochemically defined (1R,5S) configuration is critical for its specific three-dimensional interaction with target proteins, making it an essential compound for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(13-24-12-14-4-2-1-3-5-14)21-15-6-7-16(21)11-17(10-15)22-19-8-9-20-22/h1-5,8-9,15-17H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTDQLJGCMWMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CSCC3=CC=CC=C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone typically involves several key steps. These steps include the preparation of the azabicyclo[3.2.1]octane framework, the introduction of the triazole moiety via click chemistry, and the incorporation of the benzylthio group through thiol-ene reactions. Each step requires specific reagents and reaction conditions to ensure the correct stereochemistry and high yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that use cost-effective reagents and scalable reaction conditions. Large-scale production often emphasizes yield maximization, process safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone undergoes various chemical reactions, including:

  • Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can target the triazole or azabicyclic ring system.

  • Substitution: Nucleophilic substitution reactions can modify the benzylthio group.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Typical conditions vary but often involve controlled temperatures and inert atmospheres.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, whereas substitution reactions can introduce various functional groups.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its potential applications can be categorized as follows:

Antiproliferative Activity

Research has demonstrated that compounds featuring the triazole moiety possess antiproliferative effects against various cancer cell lines. A study synthesized a library of triazole-based compounds, including derivatives of azabicycloalkanes, which showed promising results in inhibiting cancer cell growth .

Neuropharmacological Applications

The azabicyclo framework allows for interactions with neurotransmitter receptors, suggesting potential applications in neuropharmacology. The compound may modulate neurotransmitter activity, making it a candidate for developing treatments for neurological disorders .

Antimicrobial Properties

Triazoles are known for their antimicrobial properties, and the incorporation of the triazole ring in this compound could enhance its effectiveness against bacterial and fungal infections. This aspect is critical given the rising concern over antibiotic resistance.

Case Studies and Research Findings

Several studies have highlighted the applications of similar compounds with triazole and azabicyclo structures:

StudyFindings
Synthesis and Antiproliferative Activity of Triazoles Identified novel triazole-based compounds with significant antiproliferative activity against cancer cell lines.
Discovery of Pyrazole Azabicyclo[3.2.1]octane Derivatives Reported on the development of potent inhibitors with non-covalent mechanisms targeting specific enzymes involved in inflammatory diseases.
Structure–Activity Relationship Studies Provided insights into how structural modifications can enhance biological activity and pharmacokinetic profiles of azabicyclo derivatives.

Mechanism of Action

The mechanism of action of this compound is determined by its interaction with molecular targets and pathways. The triazole ring often participates in hydrogen bonding and π-π interactions, while the azabicyclic structure provides rigidity. These features enable the compound to interact specifically with enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substitutions on the azabicyclo ring or the ethanone/methanone side chain. These modifications impact activity, solubility, and target engagement. Below is a comparative analysis:

Compound Name Substituents (Azabicyclo Position 3) Substituents (Position 8) Key Findings/Properties References
Target Compound 2H-1,2,3-triazol-2-yl 2-(benzylthio)ethanone High aromaticity from triazole and benzylthio; potential for CNS penetration due to moderate logP.
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone 2H-1,2,3-triazol-2-yl 2-(2-chloro-6-fluorophenyl)ethanone Halogenated aryl group increases electronegativity and may enhance receptor binding affinity.
(4-chlorophenyl)((1R,3r,5S)-3-(phenyl amino)-8-azabicyclo[3.2.1]octan-8-yl)methanone derivatives Phenyl amino (4-chlorophenyl)methanone Demonstrated in vitro antibacterial activity; phenyl amino group may facilitate hydrogen bonding.
(1R,3R,5S)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane Diphenylmethoxy Methyl Bulky benzhydryloxy group enhances metabolic stability but reduces solubility.
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-chlorophenyl Methyl ester Ester group improves bioavailability; chlorophenyl enhances lipophilicity and membrane permeation.

Physicochemical Properties

  • Hydrogen Bonding: The triazolyl group in the target compound provides two hydrogen-bond acceptors, contrasting with the single donor/acceptor in phenyl amino () or hydroxyl () analogs .

Biological Activity

The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. Its unique structure combines elements of triazole and azabicyclo frameworks, which are known to exhibit various pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H24N4OS
  • Molecular Weight : 360.48 g/mol
  • CAS Number : 1370261-98-5

Structural Features

The presence of the triazole ring and the azabicyclo[3.2.1]octane core is significant as these motifs are often associated with enhanced biological activity due to their ability to interact with various biological targets.

Research indicates that compounds with a similar structure often act as inhibitors of specific enzymes or receptors involved in inflammatory processes. For instance, the azabicyclo framework has been linked to the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a role in the degradation of endocannabinoids and related lipid mediators .

In Vitro Studies

In vitro studies have demonstrated that derivatives of azabicyclo compounds exhibit potent inhibitory activity against NAAA. For example, a closely related compound showed an IC50 value of 0.042 μM, indicating strong efficacy in inhibiting this enzyme . The non-covalent mechanism of action suggests that these compounds can effectively compete with natural substrates for binding sites.

In Vivo Studies

While specific in vivo data for this exact compound may be limited, related studies on azabicyclo derivatives have shown promising results in reducing inflammation and pain in animal models. These effects are likely mediated through the preservation of endogenous palmitoylethanolamide (PEA), which is known for its anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by various structural modifications:

  • Triazole Substituents : Variations in the triazole ring can significantly affect potency and selectivity.
  • Benzylthio Group : The presence of different substituents on the benzylthio moiety may enhance lipophilicity and cellular uptake.
  • Stereochemistry : The (1R,5S) configuration is crucial for maintaining the desired biological activity.

Case Studies

Several studies have explored the biological activities of azabicyclo compounds:

  • A study reported on a series of pyrazole azabicyclo derivatives that exhibited high selectivity for NAAA and significant anti-inflammatory effects in preclinical models .
CompoundIC50 (μM)TargetReference
ARN196890.042NAAA
Compound X0.655FAAH

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone, and how does stereocontrol influence yield?

  • Methodological Answer : Radical cyclization using tributyltin hydride (TBTH) and AIBN in toluene has been shown to achieve high diastereocontrol (>99%) for similar azabicyclo[3.2.1]octane derivatives . For the triazole substituent, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is recommended due to regioselectivity and compatibility with the bicyclic core. Post-synthetic purification via flash chromatography or HPLC is critical to isolate stereoisomers .

Q. How can the stereochemistry of the 8-azabicyclo[3.2.1]octane core be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguity, as demonstrated for (2R)-8-benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one . Alternatively, NOE NMR experiments can distinguish axial vs. equatorial substituents by analyzing through-space proton interactions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Competitive binding assays (e.g., fluorescence polarization) or enzyme inhibition assays (e.g., kinase profiling) are recommended. The triazole moiety may interact with metalloenzymes or receptors via hydrogen bonding, while the benzylthio group could modulate lipophilicity and membrane permeability .

Advanced Research Questions

Q. How do substituent variations (e.g., triazole vs. benzothiophene) impact the compound’s affinity for GPCRs or kinases?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies using systematic substitutions. For example, replace the triazole with isosteres like tetrazole (as in PHENYL (1R,2S,3S,5S)-8-METHYL-3-(4-METHYLPHENYL)-8-AZABICYCLO(3.2.1)OCTANE-2-CARBOXYLATE ) and measure binding kinetics via surface plasmon resonance (SPR). Molecular docking against TYK2/JAK1 homology models (e.g., using PF-06700841 as a reference ) can predict binding modes.

Q. What analytical strategies resolve contradictions in diastereomer ratios reported across synthetic protocols?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to quantify diastereomers. Compare reaction conditions (e.g., solvent polarity, temperature) from conflicting studies: TBTH/AIBN in toluene favors 5-exo cyclization , while alternative catalysts may shift selectivity. Statistical analysis (e.g., ANOVA) of replicate syntheses identifies significant variables .

Q. How does the compound’s stability under physiological conditions (pH, temperature) affect in vivo efficacy?

  • Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS and identify hydrolytic cleavage points (e.g., benzylthioether or triazole linkages) . Stabilizers like cyclodextrins or PEGylation can be tested .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Methodological Answer : Use Schrödinger’s ToxPredict or SwissADME to assess CYP450 inhibition, hERG binding, and metabolic pathways. Molecular dynamics simulations (e.g., GROMACS) model interactions with blood-brain barrier transporters, leveraging structural data from similar azabicyclo compounds .

Methodological Notes

  • Data Contradiction Analysis : Conflicting diastereomer yields (e.g., 75–99% ) may arise from divergent radical initiation rates or steric effects. Replicate experiments with controlled oxygen/moisture levels are advised.
  • Experimental Design : For SAR studies, prioritize substituents based on electronic (Hammett σ) and steric (Taft Es) parameters to decouple effects .

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